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These application notes provide detailed protocols for determining the in vitro and intracellular

activity of SPR719, a novel benzimidazole antibiotic, against the Mycobacterium avium

complex (MAC). SPR719 inhibits the ATPase activity of DNA gyrase (GyrB) in mycobacteria, a

mechanism distinct from fluoroquinolones.[1][2][3][4] The following protocols are based on

established methodologies for antimicrobial susceptibility testing and intracellular activity

assessment of antimycobacterial agents.

Introduction
Nontuberculous mycobacterial (NTM) pulmonary disease, predominantly caused by the

Mycobacterium avium complex (MAC), presents a significant and growing therapeutic

challenge worldwide.[1][5] Current treatment regimens are lengthy, often poorly tolerated, and

have suboptimal cure rates, underscoring the urgent need for novel, more effective antibiotics.

[1] SPR719 is the active moiety of the oral prodrug SPR720 and has demonstrated potent in

vitro activity against a range of NTMs, including clinical isolates of MAC.[1][5][6][7] These

protocols provide standardized methods to evaluate the efficacy of SPR719 against MAC in

both acellular and intracellular environments.
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In Vitro Susceptibility of M. avium Complex to SPR719
The following table summarizes the minimum inhibitory concentration (MIC) data for SPR719

against various MAC isolates as reported in the literature. The MIC90 represents the

concentration of the drug that inhibits the growth of 90% of the tested isolates.

Organism
Number of
Isolates

MIC Range
(µg/mL)

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

M. avium

complex
73 0.06 - 4 1 2 [6]

M. avium Not Specified 0.125 - 16 Not Reported 4 [5]

M.

intracellulare
Not Specified 0.125 - 16 Not Reported 4 [5]

Clarithromyci

n-resistant M.

avium

Not Specified 0.5 - 8 Not Reported 8 [5]

Moxifloxacin-

resistant

MAC

47 0.12 - 4 Not Reported 2 [7]

Note: SPR719 generally exhibits bacteriostatic activity against MAC, with minimum bactericidal

concentration (MBC) to MIC ratios typically greater than 8.[8]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of SPR719 against M. avium
Complex using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines

document M24-A2 for the susceptibility testing of mycobacteria.[3][9][10]
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SPR719 powder

M. avium complex isolates

Middlebrook 7H9 broth base

Glycerol

Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase

(ADC) enrichment

Polysorbate 80 (Tween 80)

Sterile 96-well microtiter plates

Sterile distilled water

Dimethyl sulfoxide (DMSO)

0.5 McFarland turbidity standard

Spectrophotometer

2. Methods

Preparation of SPR719 Stock Solution:

Prepare a stock solution of SPR719 in DMSO at a concentration of 10 mg/mL.

Further dilute the stock solution in sterile distilled water to achieve the desired starting

concentration for serial dilutions.

Preparation of Mycobacterial Inoculum:

Culture MAC isolates on Middlebrook 7H10 or 7H11 agar plates.

Harvest colonies and suspend them in Middlebrook 7H9 broth containing 0.05% Tween

80.
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Vortex the suspension with glass beads to break up clumps.

Allow the suspension to sit for 30 minutes to allow larger clumps to settle.

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with

7H9 broth. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.

Further dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of

approximately 5 x 105 CFU/mL.

Broth Microdilution Assay:

Prepare two-fold serial dilutions of SPR719 in Middlebrook 7H9 broth supplemented with

OADC or ADC in a 96-well microtiter plate. The final volume in each well should be 100

µL.

Include a growth control well (no drug) and a sterility control well (no bacteria).

Inoculate each well (except the sterility control) with 100 µL of the final bacterial

suspension, bringing the total volume to 200 µL per well. The final inoculum density will be

approximately 2.5 x 105 CFU/mL.

Seal the plates to prevent evaporation and incubate at 37°C.

Reading the MIC:

Read the plates when visible growth is observed in the growth control well, typically

between 7 and 14 days.

The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible

growth of the MAC isolate.

Protocol 2: Assessment of Intracellular Activity of
SPR719 against M. avium Complex in THP-1
Macrophages
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This protocol describes a macrophage infection model using the human monocytic cell line

THP-1 to evaluate the intracellular efficacy of SPR719.

1. Materials

THP-1 human monocytic cell line

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phorbol 12-myristate 13-acetate (PMA)

M. avium complex isolates

Middlebrook 7H9 broth

Human serum

Sterile distilled water

Sterile 0.1% saponin or Triton X-100 in sterile water

Middlebrook 7H10 or 7H11 agar plates

SPR719

2. Methods

THP-1 Cell Culture and Differentiation:

Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 24-well plates

at a density of 5 x 105 cells per well.
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Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.[7][11]

Differentiated cells will become adherent.

After differentiation, wash the cells twice with fresh, antibiotic-free RPMI 1640 medium and

incubate for a further 24 hours before infection.

Preparation of Mycobacterial Inoculum for Infection:

Prepare a single-cell suspension of MAC as described in Protocol 1, step 2.

Opsonize the bacteria by incubating the suspension with an equal volume of human

serum for 30 minutes at 37°C.[2]

Infection of THP-1 Macrophages:

Wash the differentiated THP-1 cells with pre-warmed RPMI 1640 medium.

Infect the cells with the opsonized MAC suspension at a multiplicity of infection (MOI) of

10:1 (bacteria to cells).[11][12]

Incubate for 2-4 hours at 37°C to allow for phagocytosis.

After the incubation period, wash the cells three times with RPMI 1640 to remove

extracellular bacteria. Some protocols may include a short incubation with amikacin (e.g.,

200 µg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.

Treatment with SPR719:

Add fresh RPMI 1640 medium containing two-fold serial dilutions of SPR719 to the

infected cells. Include a drug-free control.

Incubate the plates at 37°C in a 5% CO2 incubator for the desired treatment period (e.g.,

24, 48, or 72 hours).

Quantification of Intracellular Bacteria:

At the end of the treatment period, aspirate the medium and wash the cells with PBS.
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Lyse the macrophages by adding 0.5 mL of a sterile 0.1% saponin or Triton X-100 solution

to each well and incubating for 10 minutes at room temperature.

Prepare serial 10-fold dilutions of the cell lysates in Middlebrook 7H9 broth.

Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

Incubate the plates at 37°C until colonies are visible (typically 10-21 days).

Count the number of colony-forming units (CFU) to determine the intracellular bacterial

load. The activity of SPR719 is determined by comparing the CFU from treated wells to

the CFU from untreated control wells.
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Inoculum Preparation

Broth Microdilution Assay

Culture MAC on 7H10/11 Agar

Suspend colonies in 7H9 + Tween 80

Vortex with glass beads

Allow clumps to settle

Adjust supernatant to 0.5 McFarland

Dilute 1:20 for final inoculum

Inoculate wells with final MAC suspension

Prepare serial dilutions of SPR719 in 96-well plate

Incubate at 37°C for 7-14 days

Read MIC as lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC determination of SPR719 against MAC.
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Cell Preparation & Infection

Drug Treatment & Analysis

Culture THP-1 monocytes

Differentiate with PMA for 48-72h

Infect with opsonized MAC (MOI 10:1) for 2-4h

Wash to remove extracellular bacteria

Add SPR719 at various concentrations

Incubate for 24-72h

Lyse macrophages

Plate serial dilutions of lysate on 7H10/11 agar

Incubate and count CFU

Click to download full resolution via product page

Caption: Workflow for intracellular activity assay of SPR719.
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SPR719

DNA Gyrase (GyrB Subunit)
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Caption: Mechanism of action of SPR719.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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